molecular formula C12H12N4O3S B14404894 N-[4-(Hydrazinesulfonyl)phenyl]pyridine-3-carboxamide CAS No. 89565-41-3

N-[4-(Hydrazinesulfonyl)phenyl]pyridine-3-carboxamide

Cat. No.: B14404894
CAS No.: 89565-41-3
M. Wt: 292.32 g/mol
InChI Key: ULCSFLXOAUZACC-UHFFFAOYSA-N
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Description

N-[4-(Hydrazinesulfonyl)phenyl]pyridine-3-carboxamide is a complex organic compound with the molecular formula C12H12N4O3S. This compound is characterized by the presence of a hydrazinesulfonyl group attached to a phenyl ring, which is further connected to a pyridine-3-carboxamide moiety. It is a derivative of pyridine and has significant applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Hydrazinesulfonyl)phenyl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of 4-(hydrazinesulfonyl)benzoic acid with pyridine-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of magnetically recoverable catalysts has also been explored to facilitate the synthesis of pyridine derivatives .

Chemical Reactions Analysis

Types of Reactions

N-[4-(Hydrazinesulfonyl)phenyl]pyridine-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinesulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-[4-(Hydrazinesulfonyl)phenyl]pyridine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(Hydrazinesulfonyl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(Hydrazinesulfonyl)phenyl]pyridine-3-carboxamide is unique due to the presence of the hydrazinesulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

CAS No.

89565-41-3

Molecular Formula

C12H12N4O3S

Molecular Weight

292.32 g/mol

IUPAC Name

N-[4-(hydrazinesulfonyl)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C12H12N4O3S/c13-16-20(18,19)11-5-3-10(4-6-11)15-12(17)9-2-1-7-14-8-9/h1-8,16H,13H2,(H,15,17)

InChI Key

ULCSFLXOAUZACC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NN

Origin of Product

United States

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